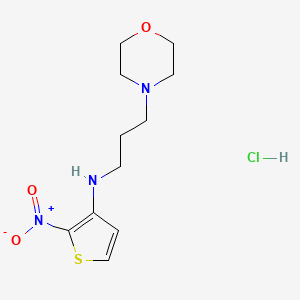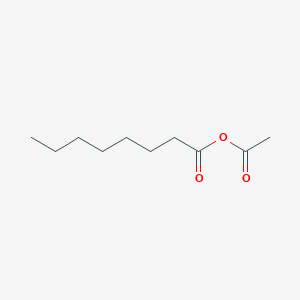
Acetyl Octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Octanoate is an organic compound classified as an ester. It is formed from the reaction between acetic acid and octanoic acid. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, in particular, is known for its fruity aroma and is often used in food flavorings and perfumes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Octanoate can be synthesized through the esterification reaction between acetic acid and octanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+CH3(CH2)6COOH→CH3COOCH2(CH2)6COOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
Acetyl Octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and octanoic acid.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Potassium permanganate or chromic acid are common oxidizing agents.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Acetic acid and octanoic acid.
Oxidation: Acetic acid and octanoic acid.
Reduction: Octanol and acetic acid.
Scientific Research Applications
Acetyl Octanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetyl Octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release acetic acid and octanoic acid, which can then participate in metabolic pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Octanoate: Another ester with a similar fruity aroma, used in flavorings and fragrances.
Methyl Octanoate: Similar in structure but with a methyl group instead of an acetyl group, also used in the flavor and fragrance industry.
Butyl Octanoate: A longer-chain ester with different physical properties and applications.
Uniqueness
Acetyl Octanoate is unique due to its specific combination of acetic acid and octanoic acid, which imparts distinct chemical and physical properties. Its specific aroma profile and reactivity make it particularly valuable in certain industrial applications.
Properties
IUPAC Name |
acetyl octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCQBLMDYBHFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-50-5 |
Source


|
| Record name | Acetyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96Q4683ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


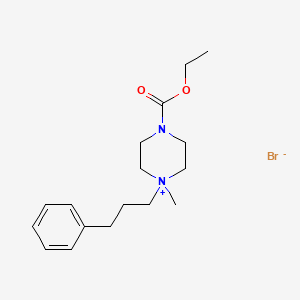

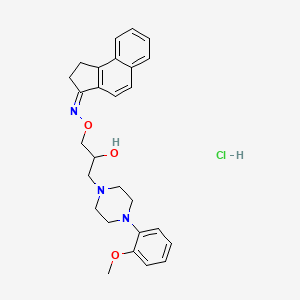
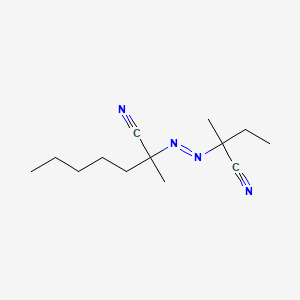


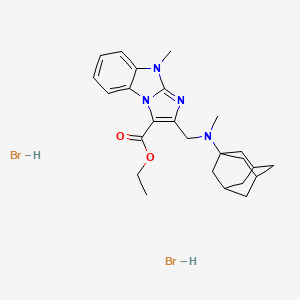
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)


